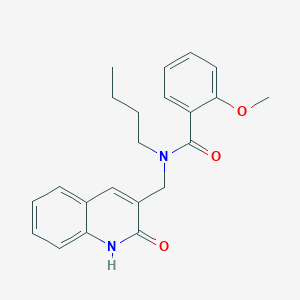
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylbutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylbutyramide, also known as HMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and has been shown to have significant effects on muscle protein synthesis, immune function, and cognitive performance.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylbutyramide is not fully understood, but it is believed to work by activating the mTOR pathway, which is responsible for protein synthesis. This compound also has anti-catabolic effects, which means that it can prevent muscle breakdown. This compound has also been shown to have immunomodulatory effects by modulating the activity of immune cells.
Biochemical and physiological effects:
This compound has been shown to have numerous biochemical and physiological effects. In the field of sports nutrition, this compound has been shown to increase muscle protein synthesis and muscle mass. This compound has also been shown to have anti-catabolic effects, which means that it can prevent muscle breakdown. This compound has also been shown to have immunomodulatory effects, which makes it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylbutyramide in lab experiments are its potential applications in various fields, including sports nutrition, immunology, and cognitive performance. The limitations of using this compound in lab experiments are its complex synthesis method, which requires expertise in organic chemistry, and its high cost.
Direcciones Futuras
There are several future directions for the research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylbutyramide. One potential direction is to investigate the effects of this compound on cognitive performance. Another potential direction is to investigate the potential of this compound as a treatment for various diseases, including cancer and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound, also known as this compound, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been shown to have significant effects on muscle protein synthesis, immune function, and cognitive performance. The synthesis of this compound is a complex process that requires expertise in organic chemistry. While there are limitations to using this compound in lab experiments, its potential applications in various fields make it a promising compound for future research.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylbutyramide involves the reaction of 2-hydroxy-8-methylquinoline with isopropyl butyrate in the presence of a catalyst. This reaction results in the formation of this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylbutyramide has been extensively studied for its potential applications in various fields. In the field of sports nutrition, this compound has been shown to have significant effects on muscle protein synthesis and muscle mass. In a study conducted on elderly men and women, this compound supplementation was found to increase muscle strength and function. This compound has also been shown to have immunomodulatory effects, which makes it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-7-16(21)20(12(2)3)11-15-10-14-9-6-8-13(4)17(14)19-18(15)22/h6,8-10,12H,5,7,11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNOBUFGTYPBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




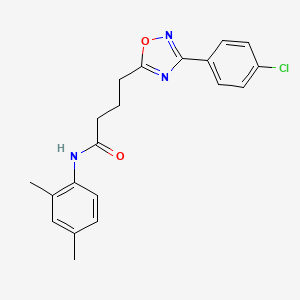

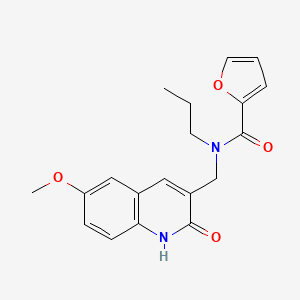
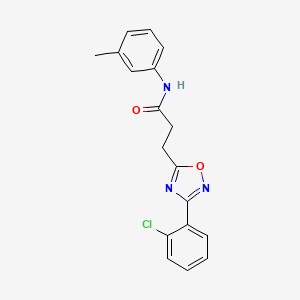

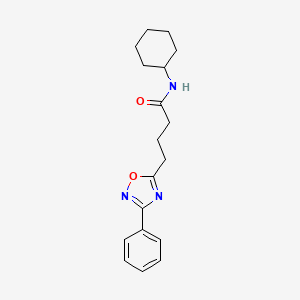
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7719734.png)

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)
